molecular formula C6H5BrClN B181502 3-(Bromomethyl)-2-chloropyridine CAS No. 111108-72-6

3-(Bromomethyl)-2-chloropyridine

Cat. No. B181502
CAS RN: 111108-72-6
M. Wt: 206.47 g/mol
InChI Key: SAHDPMALJLPDBE-UHFFFAOYSA-N
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Description

“3-(Bromomethyl)-2-chloropyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. The molecule consists of a pyridine ring, which is structurally related to benzene, with one methylene bridge (-CH2-) substituted by a bromine atom and a chlorine atom substituted at the 2nd position of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound might involve electrophilic aromatic substitution reactions, where a bromomethyl group and a chlorine are introduced into the pyridine ring. The exact method would depend on the starting materials and the specific conditions .


Molecular Structure Analysis

The molecule likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The bromomethyl group is likely to project out of this plane .


Chemical Reactions Analysis

As a halogenated compound, “3-(Bromomethyl)-2-chloropyridine” might undergo various reactions including nucleophilic substitution or elimination reactions. The bromomethyl group could potentially act as a leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-2-chloropyridine” would depend on its structure. As a halogenated aromatic compound, it is likely to be relatively stable. It might have a relatively high boiling point due to the presence of the aromatic ring and halogen atoms .

Scientific Research Applications

X-ray Structure Analysis

The structure of compounds related to 3-(Bromomethyl)-2-chloropyridine, like 3-bromomethyl-2-chloro-quinoline, has been studied using X-ray crystallography. These studies reveal details about their crystal structures, including unit cell parameters and intramolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Kant, Kohli, Chhajer, Malathi, & Mohan, 2010).

Catalyzed Amination

Selective amination of compounds like 5-bromo-2-chloropyridine has been catalyzed using palladium complexes. This process demonstrates high yields and chemoselectivity, indicating potential for efficient synthesis methods in pharmaceuticals and other chemical industries (Ji, Li, & Bunnelle, 2003).

Vibrational Spectra and Theoretical Calculations

The vibrational spectra of chloro- and bromopyridines have been recorded and assigned, with theoretical calculations (Density Functional Theory) providing excellent agreement with experimental values. These studies aid in understanding the molecular structure and properties of these compounds, which is valuable for various chemical applications (Boopalachandran, Sheu, & Laane, 2012).

Synthesis of Hyperbranched Polyelectrolytes

The synthesis of new hyperbranched polyelectrolytes from compounds like 3,5-bis(bromomethyl)pyridine demonstrates the potential of these compounds in creating novel materials with unique properties, such as electrical conductivity or chemical reactivity (Monmoton, Lefebvre, & Fradet, 2008).

Total Synthesis of Natural Alkaloids

Compounds derived from 3-bromo-2-(bromomethyl)pyridine have been used in the synthesis of natural alkaloids like variolin B. This showcases the role of such compounds in complex organic syntheses, particularly in pharmaceutical research (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Safety and Hazards

Like many halogenated organic compounds, “3-(Bromomethyl)-2-chloropyridine” could potentially be hazardous. It might be harmful if inhaled, ingested, or comes into contact with the skin. It could also potentially be harmful to the environment .

Future Directions

The future directions for research on “3-(Bromomethyl)-2-chloropyridine” would depend on its potential applications. If it has useful properties, it could be studied further for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-(bromomethyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHDPMALJLPDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596595
Record name 3-(Bromomethyl)-2-chloropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-chloropyridine

CAS RN

111108-72-6
Record name 3-(Bromomethyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(bromomethyl)-2-chloropyridine
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask was dissolved (2-chloropyridin-3-yl)methanol (6.7 g, 47 mmol) in CH2Cl2 (100 mL). The reaction was cooled to 0° C., to which was slowly added tribromophosphine (4.8 mL, 51 mmol), and allowed to warm to RT overnight. The reaction was quenched by addition of ice, extracted into CH2Cl2, washed 1×NaHCO3, 2×H2O, dried with Mg2SO4, filtered through fritted funnel and filtrate was concentrated. The crude was purified by silica gel chromatography eluting with 15-45% EtOAc/Hex. The product fraction were concentrated down to yield 3-(bromomethyl)-2-chloropyridine as off-white solid. MS m/z=206, 208 [M+1]+. Calc'd for C6H5BrClN: 206.47.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-chloropyridin-3-yl)methanol (800 mg, 5.6 mmol) in anhydrous dichloromethane (50 mL) was added dropwise phosphorus tribromide (1.0 mL, 11.2 mmol). The mixture was stirred at room temperature overnight. Dichloromethane was evaporated. Water (20 mL) was added. The mixture was treated slowly with a saturated aqueous sodium bicarbonate solution. The mixture was extracted with dichloromethane (3×20 mL). The organic extracts were combined, dried over MgSO4, filtered, evaporated, and dried in vacuo, affording 3-(bromomethyl)-2-chloropyridine (1.0 g, 80% yield). The product was used without further purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of the title compound of Step A (5.50 g, 38.3 mmol) in CH2Cl2 (60 mL) at 0° C. under N2 was added phosphorus tribromide (3.60 mL, 38.3 mmol). The solution was allowed to warm to room temperature overnight. The solution was poured into ice water and the aqueous layer was extracted with CHCl3. The combined organic extracts were washed with water, 5% NaHCO3, and saturated aqueous NACl, dried over MgSO4 and concentrated in vacuo to a yellow oil. Purification by flash chromatography during with 20% ethyl acetate/hexanes afforded the title compound of Step B as a white solid (5.06 g). 1H NMR (CDCl3, 300 MHz) δ8.34 (dd, 1H), 7.80 (dd,1H), 7.26 (dd, 1H), 4.56 (s,2H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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